

An In-depth Technical Guide on SHR5428 in Triple-Negative Breast Cancer

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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

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Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. Constituting 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1][2]. Standard treatment has historically relied on chemotherapy, but outcomes remain poor with high rates of early recurrence and mortality[1]. The discovery of novel therapeutic targets is paramount. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating both the cell cycle and transcription[3][4][5][6][7]. **SHR5428** is a potent, selective, and orally active noncovalent inhibitor of CDK7, showing significant preclinical promise in TNBC models[3][4][6][8]. This document provides a comprehensive technical overview of the existing preclinical data on **SHR5428** for TNBC.

Mechanism of Action: CDK7 Inhibition

SHR5428 exerts its anti-cancer effects by selectively inhibiting CDK7. CDK7 is a critical component of two fundamental cellular complexes:

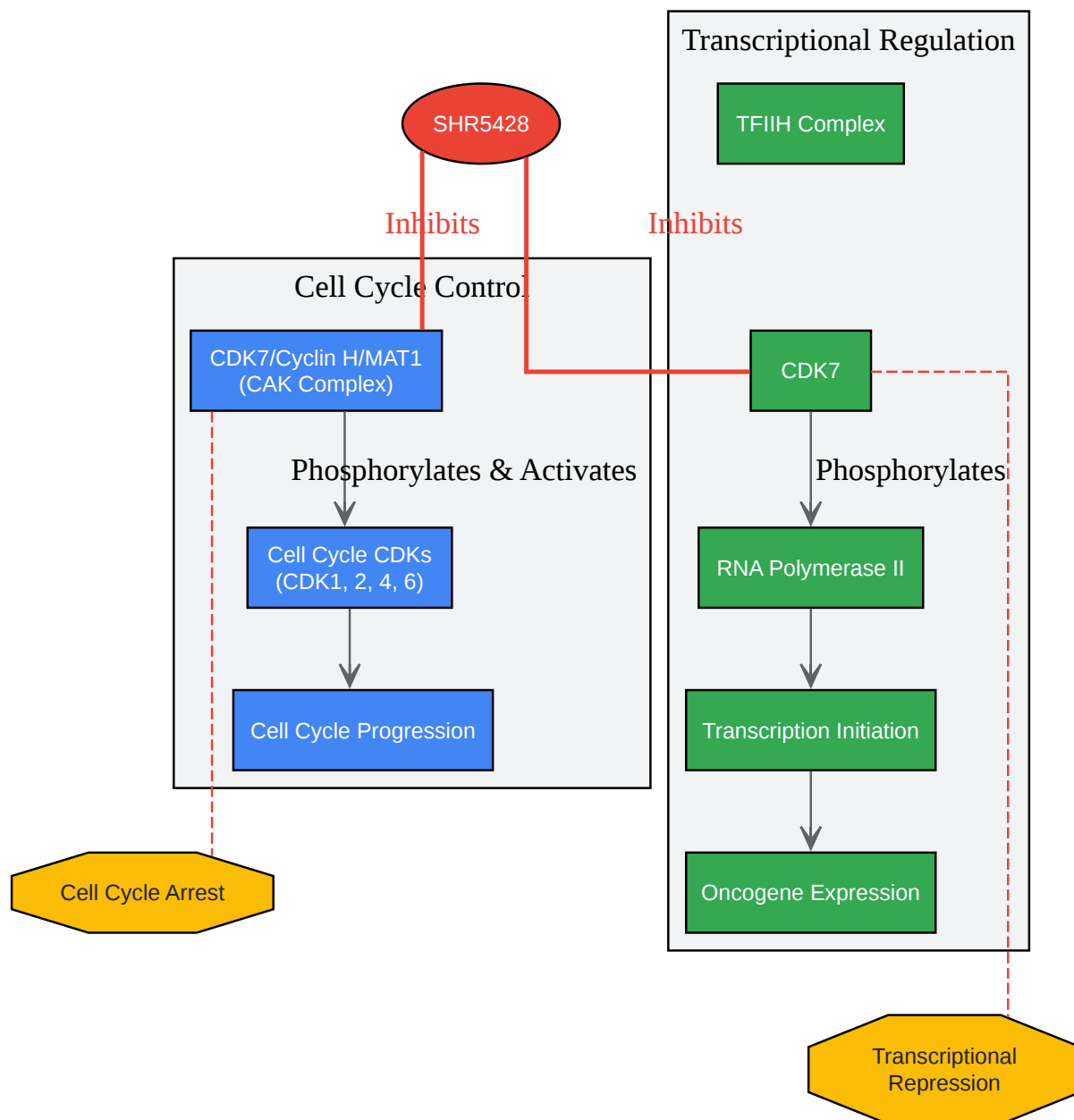
- **CDK-Activating Kinase (CAK) Complex:** CDK7, in a trimeric complex with Cyclin H and MAT1, functions as a CAK[5]. This complex is responsible for the activating phosphorylation

of T-loops in cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression[5].

- General Transcription Factor TFIIH: The CAK is also an integral part of the general transcription factor TFIIH[5]. Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation of transcription[5].

By inhibiting CDK7, **SHR5428** disrupts these two key processes, leading to cell cycle arrest and the suppression of oncogenic transcription programs that drive tumor growth.

Signaling Pathway of CDK7 Inhibition by **SHR5428**



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Caption: Mechanism of **SHR5428** via dual inhibition of CDK7's cell cycle and transcriptional roles.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **SHR5428**.

Table 1: In Vitro Activity

Parameter	Target/Cell Line	Value (IC ₅₀)	Reference(s)
Enzymatic Activity	CDK7	2.3 nM	[3] [6]
Cellular Activity	MDA-MB-468 (TNBC)	6.6 nM	[3] [6]

Table 2: In Vivo Efficacy in TNBC Xenograft Model

Animal Model	Cell Line	Treatment	Tumor Growth Inhibition (TGI)	Reference(s)
Mouse	HCC70	3 mg/kg, PO, q.d.	39%	[3] [6]
Mouse	HCC70	10 mg/kg, PO, q.d.	61%	[3] [6]
Mouse	HCC70	30 mg/kg, PO, q.d.	83%	[3] [6]

Table 3: Preclinical Pharmacokinetic Parameters (Single 2 mg/kg Oral Dose)

Species	C _{max} (ng/mL)	AUC (ng/mL·h)	t _{1/2} (h)	Oral Bioavailability (F%)	Reference(s)
Mouse	116	139	0.7	32%	[6]
Rat	120	556	2.6	44%	[6]
Dog	543	4101	4.9	92%	[6]

Experimental Protocols

While detailed, step-by-step protocols for the **SHR5428** studies are not publicly available, this section outlines the general methodologies based on the published information and standard practices in the field.

In Vitro Kinase and Cell Proliferation Assays

- **CDK7 Enzymatic Assay:** The inhibitory activity of **SHR5428** against the CDK7 enzyme was likely determined using a biochemical assay. This typically involves incubating recombinant CDK7/Cyclin H/MAT1 complex with a specific substrate (e.g., a peptide derived from a known CDK7 target) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like luminescence (measuring remaining ATP) or fluorescence resonance energy transfer (FRET). **SHR5428** would be added at various concentrations to determine the IC₅₀ value.
- **Cell Viability/Proliferation Assay:** The anti-proliferative effect on the MDA-MB-468 TNBC cell line was assessed to determine the cellular IC₅₀. A common method is the use of assays like MTT, MTS, or CellTiter-Glo.
 - **Cell Seeding:** MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 - **Compound Treatment:** Cells are then treated with a range of **SHR5428** concentrations for a specified period (e.g., 72 hours).
 - **Viability Measurement:** A reagent is added that is converted into a detectable signal (colorimetric, fluorescent, or luminescent) by metabolically active cells.
 - **Data Analysis:** The signal intensity, which correlates with the number of viable cells, is measured using a plate reader. The results are normalized to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition, from which the IC₅₀ is derived.

In Vivo Xenograft Study

The dose-dependent anti-tumor efficacy was evaluated in a TNBC cell line-derived xenograft model.

- **Animal Model:** Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are typically used to prevent rejection of human tumor cells.
- **Tumor Implantation:** A suspension of HCC70 human TNBC cells is injected subcutaneously into the flank of the mice.

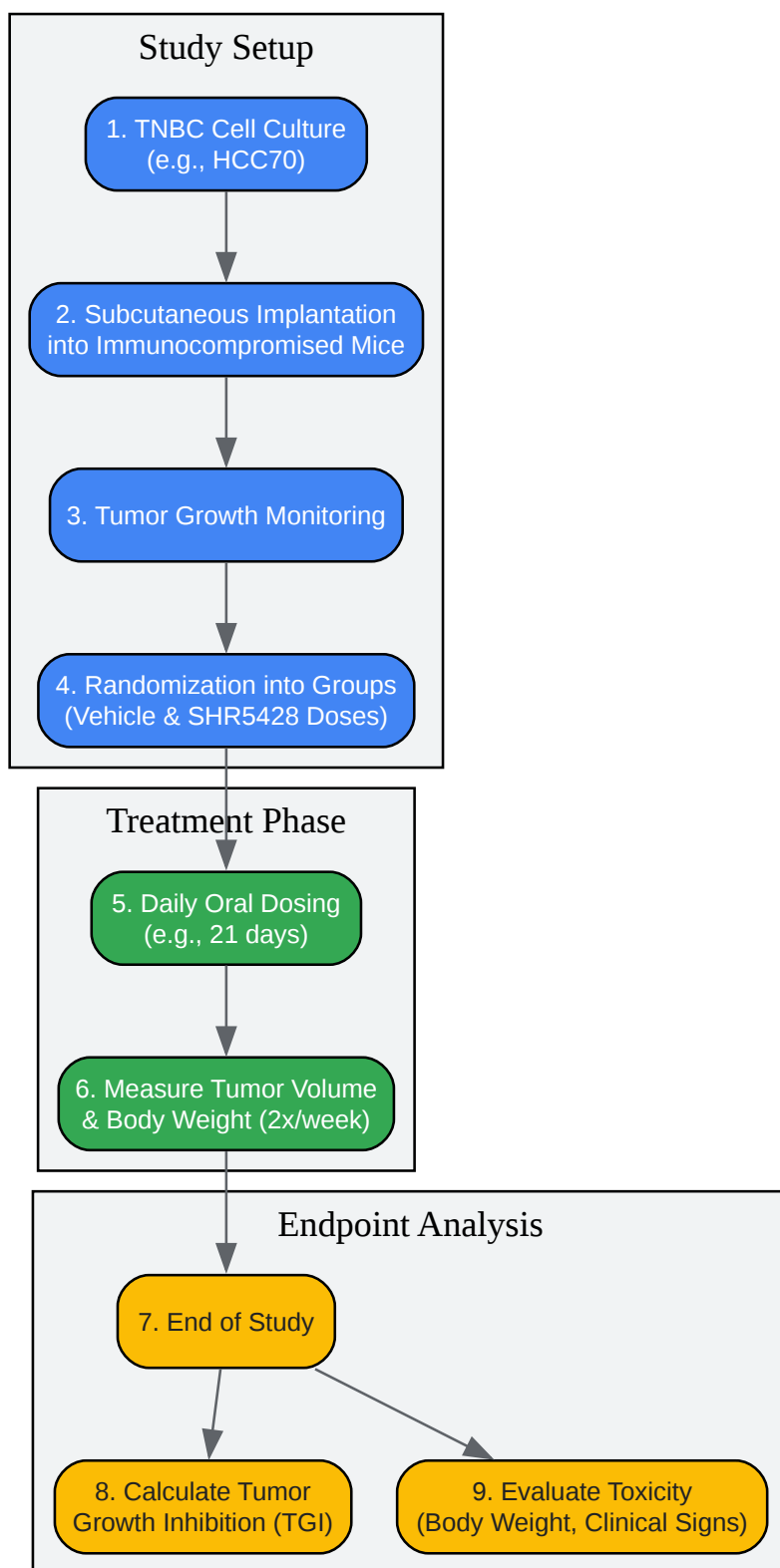
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
- **Drug Administration:** **SHR5428** was administered orally (PO) once daily (q.d.) for 21 days at doses of 3, 10, and 30 mg/kg[3][8].
- **Efficacy Assessment:** Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Preclinical Pharmacokinetic (PK) Studies

PK studies were conducted in mice, rats, and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **SHR5428**.

- **Dosing:** A single oral dose of 2 mg/kg was administered[6]. For determining oral bioavailability, a separate cohort would have received an intravenous (IV) dose.
- **Sample Collection:** Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
- **Bioanalysis:** The concentration of **SHR5428** in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- **Parameter Calculation:** The plasma concentration-time data is used to calculate key PK parameters such as C_{max}, AUC, t_{1/2}, and F% using non-compartmental analysis.

Preclinical Xenograft Study Workflow



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Caption: Generalized workflow for a preclinical TNBC xenograft efficacy study.

Selectivity Profile

SHR5428 has demonstrated high selectivity for CDK7 over other cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12[4][8]. This high selectivity is crucial as it may minimize off-target effects and associated toxicities, a desirable characteristic for a therapeutic candidate.

Conclusion and Future Directions

The preclinical data available for **SHR5428** strongly support its potential as a therapeutic agent for triple-negative breast cancer. It demonstrates potent and selective inhibition of CDK7, leading to significant anti-proliferative activity in TNBC cells and dose-dependent tumor growth inhibition in vivo. Furthermore, its favorable pharmacokinetic profile, particularly the high oral bioavailability observed in dogs, suggests its suitability for clinical development[6].

To the best of publicly available knowledge, **SHR5428** has not yet entered clinical trials. Future research should focus on advancing this compound into Phase I clinical studies to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including TNBC. Further preclinical work could also explore potential biomarkers of response and investigate rational combination strategies to enhance its anti-tumor activity.

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